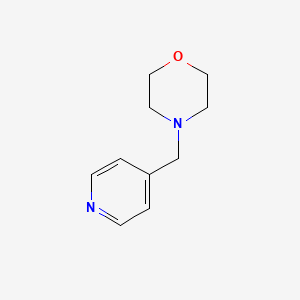

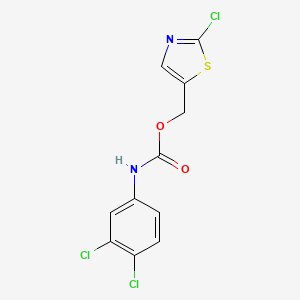

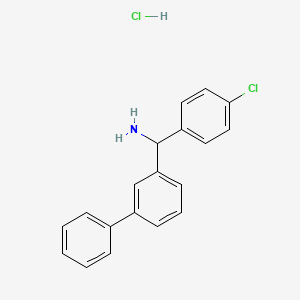

![molecular formula C9H11NO3S B2367633 Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2490432-89-6](/img/structure/B2367633.png)

Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” is a chemical compound with the molecular weight of 213.26 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4H-pyrans, which includes “this compound”, has been described in a study . The process involves the use of Et3N as a catalyst and is performed in pure water with only a 20 mol% of catalyst loading . The methodology is simple, with short reaction times, and yields excellent product .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrans have been studied extensively . These compounds have been synthesized following diverse methodologies . The synthesis of 2-amino-3-cyanopyran derivatives, which are part of 2-amino-3-cyano-4H-chromenes, has aroused special attention in recent years due to their biological properties .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its IUPAC name is “this compound” and its InChI key is JYBMGXUDRRZYCM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis Methods and Derivatives

Synthesis Techniques : A study by Sahu et al. (2015) describes the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates. This method offers a straightforward, efficient, and economical pathway for synthesizing these compounds (Sahu et al., 2015).

Heterocyclic Compound Formation : Aly (2016) reports on synthesizing heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, which have shown moderate to high antimicrobial activity. This includes the key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, which is formed through a specific synthesis process (Aly, 2016).

Antitumor Activity : Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumor potential. These compounds showed selective activity against certain cancer cell lines without significant toxicity in non-tumor cells (Rodrigues et al., 2021).

Chemical Properties and Applications

Michael Addition Process : Bakhouch et al. (2015) conducted a study on the Michael addition of active methylene compounds to certain derivatives, yielding a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans. This highlights the chemical reactivity and potential applications in various synthetic pathways (Bakhouch et al., 2015).

One-Pot Synthesis : Sahu et al. (2016) described a one-pot synthesis method for methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates, showcasing an efficient and high-yield approach for producing these compounds (Sahu et al., 2016).

Microwave-Assisted Synthesis : Yi et al. (2005) developed a microwave-assisted synthesis technique for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, indicating a modern approach to synthesizing these compounds with high purity and yield (Yi et al., 2005).

Applications in Dye and Corrosion Inhibition

Disperse Dyes : Ho (2005) synthesized azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and applied them as disperse dyes for polyester fibers. This demonstrates their potential use in the textile industry (Ho, 2005).

Corrosion Inhibition : Dohare et al. (2017) investigated pyranpyrazole derivatives as corrosion inhibitors for mild steel, useful in industrial processes. The research highlights the compounds' utility in protecting metals from corrosion (Dohare et al., 2017).

Safety and Hazards

The safety information for “Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-12-9(11)8-7(10)5-4-13-3-2-6(5)14-8/h2-4,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMGXUDRRZYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)CCOC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

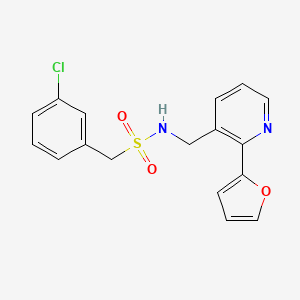

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2367551.png)

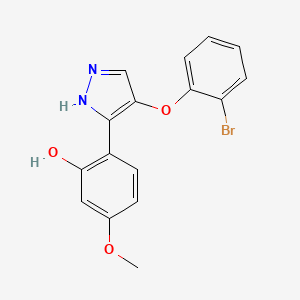

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)

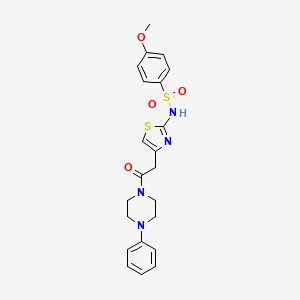

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)